

(Chlorocarbonyl)cyclohexane-d11 chemical properties and structure

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Compound of Interest

Compound Name: (Chlorocarbonyl)cyclohexane-d11

Cat. No.: B1161482

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An In-depth Technical Guide to (Chlorocarbonyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **(Chlorocarbonyl)cyclohexane-d11**, a deuterated derivative of cyclohexanecarbonyl chloride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Core Chemical Properties

(Chlorocarbonyl)cyclohexane-d11, also known as Cyclohexanecarbonyl-d11 chloride, is the deuterium-labeled form of (Chlorocarbonyl)cyclohexane.^[1] While specific experimental data for the deuterated compound is limited, the fundamental properties are presented below. For comparative purposes, the properties of the non-deuterated analogue, cyclohexanecarbonyl chloride, are also included.

Table 1: Physicochemical Properties

Property	(Chlorocarbonyl)cyclohexane-d11	Cyclohexanecarbonyl chloride (non-deuterated)
Molecular Formula	C ₇ ClD ₁₁ O	C ₇ H ₁₁ ClO[2]
Molar Mass	157.68 g/mol [3]	146.61 g/mol [4]
CAS Number	2708286-89-7[3]	2719-27-9[2]
Boiling Point	No data available	180-182 °C (decomposes)
Density	No data available	1.103 g/cm ³
Refractive Index	No data available	1.478

Chemical Structure

The chemical structure of **(Chlorocarbonyl)cyclohexane-d11** consists of a deuterated cyclohexane ring attached to a chlorocarbonyl functional group.

Table 2: Structural Identifiers

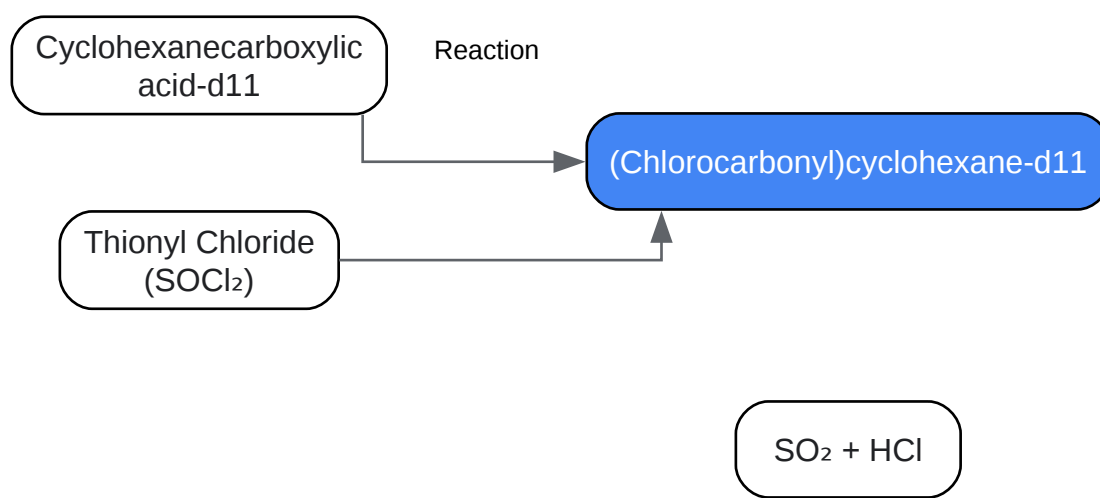
Identifier	(Chlorocarbonyl)cyclohexane-d11	Cyclohexanecarbonyl chloride (non-deuterated)
SMILES	<chem>O=C(Cl)C1(D)C(D)(D)C(D)(D)C(D)(D)C(D)(D)C1(D)D</chem>	<chem>C1CCC(CC1)C(=O)Cl</chem> [4]
InChI	InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2/i1D,2D,3D,4D,5D,6D	InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2[4]
InChIKey	RVOJTCZRIKWHDX-UHFFFAOYSA-N	RVOJTCZRIKWHDX-UHFFFAOYSA-N[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(Chlorocarbonyl)cyclohexane-d11** are not readily available in the public domain. However, its primary application is as a tracer or internal standard for quantitative analysis using techniques

such as NMR, GC-MS, or LC-MS.[5] The general principle involves spiking a known amount of the deuterated standard into a sample to be analyzed. The non-deuterated analyte is then quantified by comparing its signal intensity to that of the deuterated internal standard.

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. A common method involves the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).



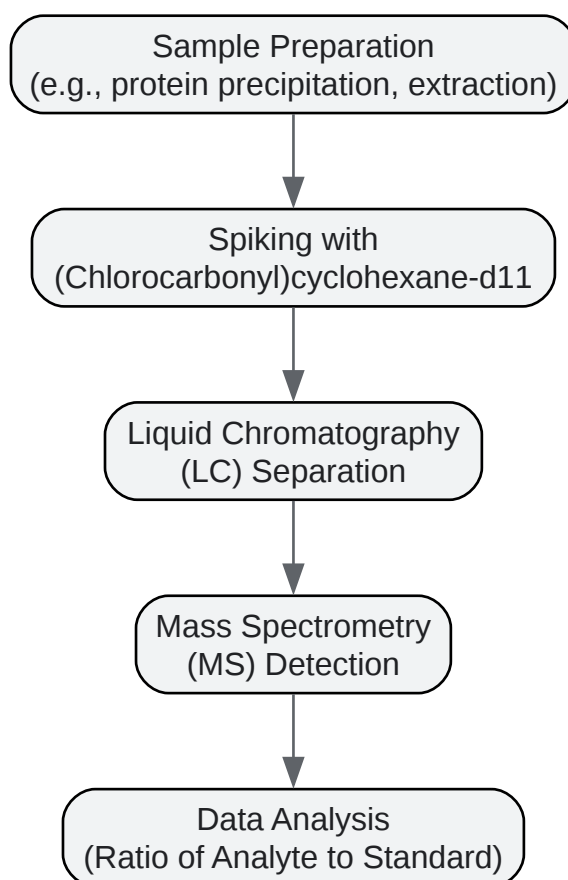
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Caption: General synthesis of an acyl chloride from a carboxylic acid.

Applications in Research and Drug Development

Stable isotope-labeled compounds like **(Chlorocarbonyl)cyclohexane-d11** are crucial tools in pharmacokinetic and metabolic studies during drug development. The incorporation of deuterium can potentially alter the pharmacokinetic and metabolic profiles of drug candidates. [6] The primary utility of **(Chlorocarbonyl)cyclohexane-d11** lies in its role as an internal standard, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.

The workflow for using a deuterated internal standard in a quantitative assay typically involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: Workflow for a quantitative assay using a deuterated internal standard.

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